2-bromo-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)benzamide
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Overview
Description
2-BROMO-N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE is an organic compound with a complex structure that includes a bromine atom, an ethylphenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, including the bromination of benzamide and subsequent coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-BROMO-N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-BROMO-N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-BROMO-N-METHYLBENZAMIDE: A simpler analog with similar bromine and benzamide functionalities.
4-BROMO-2-FLUORO-N-METHYLBENZAMIDE: Contains additional fluorine substitution, which can alter its chemical properties.
Uniqueness
2-BROMO-N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE is unique due to its combination of bromine, ethylphenyl, and furan groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H20BrNO2 |
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Molecular Weight |
398.3 g/mol |
IUPAC Name |
2-bromo-N-[(4-ethylphenyl)methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H20BrNO2/c1-2-16-9-11-17(12-10-16)14-23(15-18-6-5-13-25-18)21(24)19-7-3-4-8-20(19)22/h3-13H,2,14-15H2,1H3 |
InChI Key |
VQWYSFHLTHRLJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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